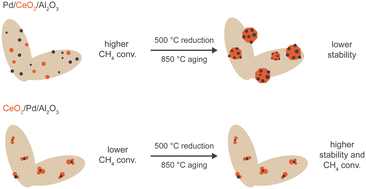Stabilizing Pd–cerium oxide–aluminum oxide catalysts for methane oxidation by reduction pretreatments†
Catalysis Science & Technology Pub Date: 2023-11-29 DOI: 10.1039/D3CY01193C
Abstract
Pd–CeO2 based catalysts are state-of-the-art for methane oxidation, but deactivate due to Pd nanoparticle growth at high temperature. While encapsulation by CeO2 shells was reported to increase the stability of Pd nanoparticles (NPs), the established synthesis methods are not easily scalable. Here, we report the synthesis of PdO/CeOx/Al2O3 and CeOx/PdO/Al2O3 catalysts with improved stability for methane oxidation by sequential impregnation of Pd and Ce precursors on an Al2O3 support followed by reduction. The reduced catalysts displayed higher methane oxidation activity, and a lowering of the light-off temperature compared to the fresh calcined catalysts. High resolution transmission electron microscopy (HRTEM) and energy dispersive spectroscopy (EDS) chemical imaging of the reduced catalysts indicated a redispersion of cerium oxide on the support surface and anchoring of Pd nanoparticles by cerium oxide. After aging at high temperature (850 °C), the activity of the reduced CeOx/PdO/Al2O3 catalysts remained high, while the activity of the calcined catalysts dropped significantly. The results showed that simple reduction pretreatments could improve the catalytic activity and stability of the catalysts at both low and high reaction temperatures through changing Pd–Ce interactions, restructuring of the surface and changes in the nature and types of adsorbed species, as shown by HRTEM, EDS and operando diffuse reflectance infrared Fourier transform spectroscopy. We believe that the proposed strategy can be used as a scalable alternative to embedding of Pd NPs by CeO2 in core-shell systems for enhanced thermal stability in exhaust after treatment applications.


Recommended Literature
- [1] Regulating supramolecular interactions in dimeric macrocycles†
- [2] Crosstalk between arterial components and bioresorbable, 3-D printed poly-l-lactic acid scaffolds†
- [3] Cellular uptake and trafficking of polydiacetylene micelles†
- [4] Layer reduction method for fabricating Pd-coated Ni foams as high-performance ethanol electrode for anion-exchange membrane fuel cells†
- [5] Close packings of identical proteins in small spherical capsids and similar proteinaceous shells†
- [6] Quantification of glycoalkaloids in tomato plants by time-resolved fluorescence using a europium chelator entrapped in liposomes
- [7] POSS-based polyionic liquids for efficient CO2 cycloaddition reactions under solvent- and cocatalyst-free conditions at ambient pressure†
- [8] New insights into the degradation mechanism of ibuprofen in the UV/H2O2 process: role of natural dissolved matter in hydrogen transfer reactions†
- [9] Procedure-dependent construction of two isomers of trimeric self-assembled boronic esters†
- [10] Differences in the behavior of dicationic and monocationic ionic liquids as revealed by time resolved-fluorescence, NMR and fluorescence correlation spectroscopy†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 121080-96-4
-
CAS no.: 113305-56-9
-
CAS no.: 1493-23-8









